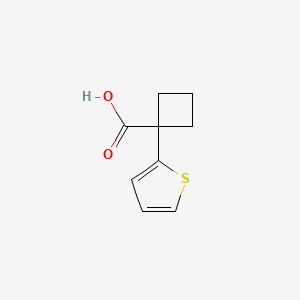
1-Thien-2-ylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thien-2-ylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . The IUPAC name for this compound is 1-(2-thienyl)cyclobutanecarboxylic acid . It is typically used for research purposes .
Physical And Chemical Properties Analysis
1-Thien-2-ylcyclobutanecarboxylic acid has a molecular weight of 182.24 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of PARP-1 Inhibitors
- 1-Thien-2-ylcyclobutanecarboxylic acid derivatives have been used in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine, a valuable scaffold for PARP-1 inhibitors. These compounds hold potential in pharmacological applications (Shipilovskikh & Rubtsov, 2019).
HIV-1 Ribonuclease H Inhibition
- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid, like the thiophene diketo acid, have been identified to selectively inhibit HIV-1 Ribonuclease H without impacting DNA polymerization. This reveals its potential as a targeted inhibitor in HIV treatment (Shaw-Reid et al., 2003).
Synthesis of Pyrroles and Bithiophenes
- The compound has been utilized in the synthesis of 1-Aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, indicating its usefulness in creating structurally diverse heterocycles (Raposo et al., 2005).
Thioacetalization in Organic Synthesis
- Studies show its application in odorless thioacetalization of carbonyl compounds, demonstrating its utility in organic synthesis processes (Yu et al., 2005).
Intramolecular Diels-Alder Vinylthiophen Reaction
- It's instrumental in the intramolecular Diels-Alder vinylthiophen reaction, which is crucial for forming thieno[2,3-f]isoindole-4-carboxylic acids. This highlights its role in synthesizing complex organic structures (Horak et al., 2017).
Potential Antitumor Applications
- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid have been studied for their photophysical properties and potential antitumor applications, especially in the context of nanoliposome drug delivery systems (Carvalho et al., 2013).
Propiedades
IUPAC Name |
1-thiophen-2-ylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEXSJBRGWJIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thien-2-ylcyclobutanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


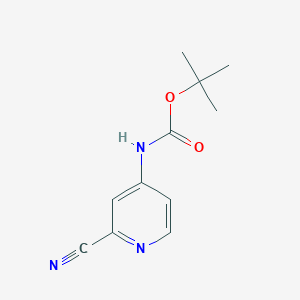
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
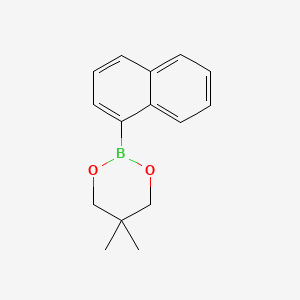
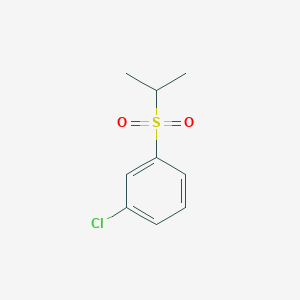
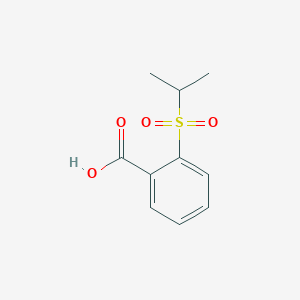
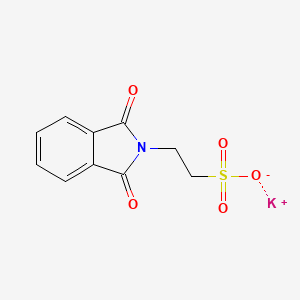
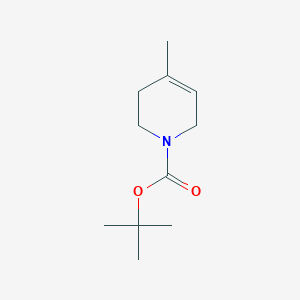
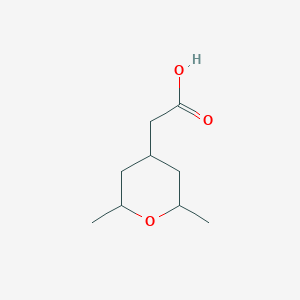
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
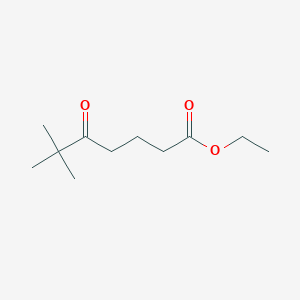
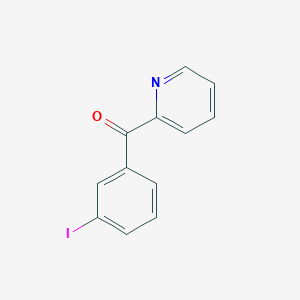
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)